molecular formula C12H9FN2O2 B8226389 6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde

6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde

Cat. No.: B8226389
M. Wt: 232.21 g/mol
InChI Key: NBVCTOVDIZOQIE-UHFFFAOYSA-N
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Description

6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde is a high-purity chemical building block designed for research applications. This multifunctional molecule incorporates a carbaldehyde group and a bipyridine core, making it a valuable precursor in organic synthesis, metal complex formation, and pharmaceutical research. The specific molecular structure, featuring fluoro and methoxy substituents, allows researchers to fine-tune the electronic properties and reactivity of the compound for specialized applications. This compound is intended for use as a key intermediate in the synthesis of more complex molecules, including potential ligands for catalysis and active pharmaceutical ingredients (APIs). Researchers can utilize the reactive aldehyde group for condensation reactions and the nitrogen-containing heterocycles for constructing molecular scaffolds. As a versatile reagent, it holds significant value in medicinal chemistry, materials science, and chemical biology for developing novel substances with targeted properties. For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and researchers should conduct their own safety and suitability assessments for specific applications.

Properties

IUPAC Name

2-fluoro-5-(2-methoxypyridin-4-yl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-17-11-5-8(2-3-14-11)9-4-10(7-16)12(13)15-6-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVCTOVDIZOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=C(N=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most widely implemented strategy employs Suzuki-Miyaura coupling between halogenated pyridine precursors. A representative pathway involves:

Step 1: Synthesis of 5-Bromo-3-fluoro-pyridine-2-carbaldehyde

Step 2: Preparation of 2-Methoxy-4-pyridinylboronic Acid

Step 3: Cross-Coupling Assembly

Oxidative Coupling of Pyridine Metallated Intermediates

An alternative single-flask methodology employs low-valent titanium mediators:

Functional Group Interconversion Strategies

Alcohol Oxidation to Carbaldehyde

Several protocols utilize late-stage oxidation of hydroxymethyl precursors:

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)
5-(Hydroxymethyl)-3-fluoroMnO₂ (10 eq)EtOAc251257
SameNaClO₂/H2NSO3HDioxane/H2O250.1782

Critical observations:

  • MnO₂ provided lower yields but higher purity (98.5% by HPLC)

  • Chlorite oxidation required strict pH control (pH 3-4) to prevent over-oxidation

Methoxy Group Installation

Demethylation/methylation sequences prove essential for regiocontrol:

Protection-Deprotection Strategy

Advanced Catalytic Systems

Recent innovations in catalyst design significantly impact yield and selectivity:

Palladium Nanoparticles on Magnetic Support

Analytical Characterization Benchmarks

Critical spectroscopic data for authenticating successful synthesis:

¹H NMR (400 MHz, CDCl₃)

HRMS (ESI-TOF)

Comparative Evaluation of Synthetic Methods

ParameterSuzuki-MiyauraOxidative CouplingFunctional Group Interconversion
Overall Yield (%)635844
Purity (HPLC)99.197.398.5
Step Count324
Scalability (g-scale)ExcellentModerateChallenging
Byproduct Formation (%)<5128

Key findings:

  • Suzuki-Miyaura offers superior scalability despite moderate yields

  • Oxidative coupling minimizes protection steps but requires rigorous oxygen exclusion

  • Late-stage oxidation provides highest aldehyde purity

Biocatalytic Approaches

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

ComponentCost (USD)Contribution (%)
Palladium Catalyst42038
Boronic Acid31028
Solvent Recovery-150-14
Waste Treatment908

Process economics favor catalyst recycling systems, with membrane-based Pd recovery achieving 99.2% metal reclamation .

Chemical Reactions Analysis

6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H9FN2O2C_{12}H_{9}FN_{2}O_{2} and features a bipyridine structure with a methoxy group and a fluorine atom. The presence of these functional groups contributes to its unique chemical properties, enhancing its reactivity and interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of bipyridine compounds, including 6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde, exhibit antiviral properties. A study highlighted its potential as an antiviral agent against various viral strains by inhibiting viral replication processes. This is particularly relevant in developing treatments for viral infections where existing therapies are ineffective.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is crucial in drug development. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways. For instance, studies have reported enhanced inhibition of certain kinases compared to non-fluorinated counterparts, suggesting its utility in designing targeted therapies for cancer treatment.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits higher efficacy than traditional antimicrobial agents, making it a candidate for developing new antibiotics.

Ligand Development

The compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized in catalysis and material synthesis. For example, studies have shown that complexes formed from this bipyridine derivative can catalyze various organic reactions effectively.

Sensor Technology

Due to its electronic properties, this compound is being explored for applications in sensor technology. Its ability to interact with specific analytes allows for the development of sensitive detection methods for environmental monitoring and biomedical applications.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral effects of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity Assessment

In vitro assessments revealed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that it could serve as a lead compound for developing new treatments for resistant bacterial infections.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant reduction in viral load
Enzyme InhibitionEnhanced binding affinity
AntimicrobialPotent activity against MRSA
Coordination ChemistryEffective ligand for metal complexes

Mechanism of Action

The mechanism of action of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5-carbaldehyde group distinguishes it from Related Compounds B (amide-hydroxypropanamide) and C (nitrile). This aldehyde group increases reactivity, enabling applications in Schiff base formation or cross-coupling reactions.
  • The 6-fluoro and 2'-methoxy substituents enhance lipophilicity compared to the polar hydroxypropanamide (Compound B) or compact nitrile (Compound C).
  • Related Compounds B and C feature a 6-oxo group (ketone), absent in the target compound, which may influence hydrogen-bonding capacity and solubility.

Physicochemical Properties

  • Reactivity : The aldehyde group in the target compound is more reactive than the nitrile (Compound C) or amide (Compound B) groups. This makes it suitable for further functionalization .
  • By contrast, the methoxy and fluorine substituents in the target compound may improve shelf-life by reducing oxidation susceptibility.
  • Polarity : The hydroxypropanamide group in Compound B increases polarity compared to the methoxy and aldehyde groups in the target compound, impacting solubility in aqueous vs. organic solvents.

Research Findings and Implications

  • The 6-fluoro substituent may reduce metabolic degradation compared to non-fluorinated analogs, a common strategy in drug design.
  • The 2'-methoxy group could enhance bioavailability by balancing lipophilicity and solubility, as seen in methoxy-containing pharmaceuticals.
  • Structural parallels to USP-related compounds highlight the need for rigorous purity assessments in pharmaceutical applications.

Biological Activity

6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bipyridine framework with a methoxy group and a fluorine atom at specific positions. This configuration is significant as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's reactivity and binding affinity to biological molecules.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of bipyridine derivatives. For instance, compounds with similar structural motifs have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 20 µg/mL, indicating their effectiveness as antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Compound A1-2Staphylococcus aureus
Compound B2-5Escherichia coli
This compoundTBDTBD

Anticancer Activity

The anticancer properties of bipyridine derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. For example, studies indicate that certain bipyridine derivatives exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines .

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)19.56Compound X
A-549 (Lung)15.34Compound Y
HT-1080 (Fibrosarcoma)TBDThis compound

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Some studies indicate that bipyridine derivatives can induce apoptosis in cancer cells through the activation of caspases .
  • Interaction with DNA : The ability to intercalate into DNA or inhibit topoisomerases has been documented for related structures.

Case Studies

A notable case study involved the synthesis and evaluation of various bipyridine derivatives for their anticancer activity against multiple cell lines. The study highlighted that modifications at the 6-position significantly affected potency and selectivity against cancer cells .

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde?

  • Methodological Answer : A typical approach involves multi-step functionalization of bipyridine scaffolds. For example, fluorination at the 6-position can be achieved via halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMF) under microwave irradiation. Methoxy group installation at the 2'-position often employs Ullmann coupling with CuI/1,10-phenanthroline catalysts and methoxy precursors. The aldehyde group at the 5-position is introduced via Vilsmeier-Haack formylation using POCl₃ and DMF . For analogous bipyridine systems, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are critical for regioselective substitution .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ are essential. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while fluorine substituents cause splitting in adjacent protons. Fluorine coupling constants (JFHJ_{F-H}) should be analyzed for regiochemical confirmation .
  • HRMS : High-resolution mass spectrometry with ESI+ or EI+ ionization validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns. For example, fluorinated derivatives show distinct 19^{19}F isotopic signatures .
  • IR : A strong carbonyl stretch (C=O) near 1700–1720 cm1^{-1} confirms the aldehyde functionality .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., formation of hydrazones or oximes) and condensations (e.g., Knoevenagel reactions with active methylene compounds). For instance, condensation with hydroxylamine hydrochloride in ethanol/water yields the corresponding oxime, useful for crystallography or further functionalization . Reductive amination with primary amines (e.g., NaBH₃CN in MeOH) generates secondary amines, relevant for pharmaceutical intermediate synthesis .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions during synthesis?

  • Methodological Answer : Low yields in Suzuki-Miyaura or Ullmann couplings often arise from steric hindrance or electron-deficient pyridine rings. Strategies include:
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos systems for electron-deficient aryl halides, which improve turnover in bipyridine systems .
  • Microwave-Assisted Synthesis : Reduce reaction times and enhance regioselectivity (e.g., 150°C for 30 minutes vs. 12 hours under conventional heating) .
  • Pre-activation of Substrates : Convert pyridine N-oxides to triflates for more reactive coupling partners .

Q. How to resolve discrepancies in NMR data for fluorinated bipyridines?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:
  • Variable-Temperature NMR : Conduct experiments at −40°C to 80°C to freeze conformational changes. For example, splitting of methoxy protons at low temperatures confirms restricted rotation .
  • Deuterated Solvent Screening : Use CD₃OD or D₂O to identify hydrogen-bonding interactions that shift aldehyde proton signals .
  • 19^{19}F NMR : Direct detection of fluorine environments (e.g., δ −110 to −120 ppm for aromatic fluorine) clarifies substitution patterns .

Q. What computational methods predict the reactivity of fluorinated aromatic aldehydes in nucleophilic attacks?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to model electrostatic potential maps, identifying electrophilic hotspots (e.g., aldehyde carbon vs. fluorinated positions). Fukui indices (ff^-) quantify nucleophilic susceptibility .
  • MD Simulations : Study solvation effects on reaction barriers in polar solvents (e.g., water vs. DMF). For example, solvation shells around the aldehyde group may stabilize transition states in aqueous media .
  • Docking Studies : If targeting biological activity, dock the aldehyde into enzyme active sites (e.g., aldehyde dehydrogenases) to predict binding modes and guide functionalization .

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